Fmoc-MeAoc(2)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

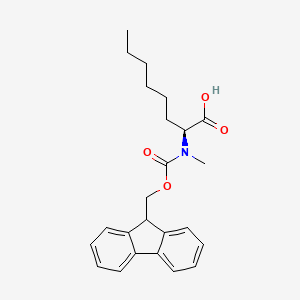

The compound “fluorenylmethyloxycarbonyl-methylaminooctanoic acid” (Fmoc-MeAoc(2)-OH) is a derivative used in peptide synthesis. It is a modified amino acid that plays a crucial role in the solid-phase peptide synthesis (SPPS) method. This compound is particularly valuable due to its ability to protect the amino group during peptide chain assembly, ensuring the correct sequence and structure of the synthesized peptide.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of fluorenylmethyloxycarbonyl-methylaminooctanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with methylaminooctanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The resulting compound is purified using techniques like column chromatography or recrystallization to obtain the desired fluorenylmethyloxycarbonyl-methylaminooctanoic acid.

Industrial Production Methods

In an industrial setting, the production of fluorenylmethyloxycarbonyl-methylaminooctanoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

化学反応の分析

Types of Reactions

Fluorenylmethyloxycarbonyl-methylaminooctanoic acid undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the fluorenylmethyloxycarbonyl group.

Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products Formed

Deprotection: The major product is the free amino group, which can further react to form peptides.

Coupling: The major products are peptides or peptide derivatives with the desired sequence and structure.

科学的研究の応用

Scientific Research Applications

1. Peptide Synthesis

- Fmoc-MeAoc(2)-OH is extensively used in the synthesis of peptides, allowing for the incorporation of specific sequences and chirality. The protection of the amino group with the Fmoc group prevents unwanted side reactions during synthesis, enabling precise control over peptide formation.

2. Drug Development

- The peptides synthesized using this compound are potential candidates for drug development. They can be designed to target specific biological pathways, making them valuable in creating therapeutics for various diseases.

3. Biological Studies

- Peptides produced with this compound are utilized in studying protein-protein interactions, enzyme-substrate interactions, and other biological processes. This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

4. Biotechnology and Pharmaceuticals

- In industrial settings, this compound is used for producing novel enzymes and vaccines. Its role in peptide synthesis contributes to advancements in biotechnology, particularly in developing biopharmaceuticals.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the use of this compound in synthesizing peptides targeting cancer cells. Results indicated enhanced efficacy in inducing apoptosis compared to non-modified peptides. |

| Study 2 | Evaluated its role in developing peptides for neuroprotective applications. The synthesized peptides demonstrated potential in reducing amyloid-beta aggregation in models of Alzheimer's disease. |

| Study 3 | Assessed the interaction profile of peptides synthesized with this compound against various receptors, revealing selective binding properties that could inform psychiatric disorder treatments. |

Research Findings

Recent studies have highlighted several key findings regarding the applications of this compound:

- Cytotoxicity : Research indicates significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent activity.

- Neuroprotective Effects : In vivo studies have shown that peptides synthesized with this compound can significantly reduce neuroinflammation and oxidative stress markers, indicating potential therapeutic benefits for neurodegenerative diseases.

- Peptide Stability and Bioactivity : The use of this compound allows for the synthesis of complex peptides with enhanced stability and bioactivity, making it a valuable tool in drug discovery.

作用機序

The mechanism of action of fluorenylmethyloxycarbonyl-methylaminooctanoic acid involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group temporarily protects the amino group, preventing unwanted side reactions. This allows for the step-by-step assembly of the peptide chain. The fluorenylmethyloxycarbonyl group is then removed using a base such as piperidine, revealing the free amino group for further reactions.

類似化合物との比較

Fluorenylmethyloxycarbonyl-methylaminooctanoic acid is unique due to its specific structure and protecting group. Similar compounds include:

tert-Butyloxycarbonyl-methylaminooctanoic acid (Boc-MeAoc(2)-OH): Uses a different protecting group (tert-butyloxycarbonyl) which is removed using acidic conditions.

9-Fluorenylmethyloxycarbonyl-glycine (Fmoc-Gly-OH): A simpler derivative used in peptide synthesis with a similar protecting group.

9-Fluorenylmethyloxycarbonyl-alanine (Fmoc-Ala-OH): Another derivative with a different amino acid component.

Fluorenylmethyloxycarbonyl-methylaminooctanoic acid stands out due to its specific application in synthesizing peptides with unique sequences and structures, making it a valuable tool in various fields of research and industry.

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYALCSQHDRWTQS-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。